3-Ethylcyclopentane-1-carbaldehyde
Description
Significance of Cyclopentane (B165970) Core Structures in Advanced Organic Chemistry
The cyclopentane ring is a fundamental structural motif found in a vast array of naturally occurring and synthetically important molecules. bartleby.com Many vital biological compounds, including steroids, prostaglandins (B1171923), and certain alkaloids and terpenes, feature a cyclopentane core, making it a target of significant interest for organic chemists. bartleby.com
Unlike their six-membered cyclohexane (B81311) counterparts, which can adopt a strain-free "chair" conformation, cyclopentane rings are in a constant state of dynamic motion. bartleby.com They adopt non-planar, puckered conformations, such as the 'envelope' and 'twist' forms, to alleviate the torsional strain that would be present in a planar structure. bldpharm.com This conformational flexibility and the inherent ring strain of the five-membered ring impart distinct reactivity and stereochemical properties to cyclopentane derivatives. The ability to control the stereochemistry of substituents on the cyclopentane ring is a critical aspect of modern organic synthesis, enabling the precise construction of complex three-dimensional molecules.
The Strategic Role of Aldehyde Functionalities in Complex Molecule Synthesis
Aldehydes are a cornerstone of organic synthesis, prized for the reactivity of their carbonyl group. The aldehyde functional group, consisting of a carbon atom double-bonded to an oxygen atom and also bonded to a hydrogen atom, is highly susceptible to nucleophilic attack. This reactivity makes aldehydes exceptionally versatile intermediates, capable of participating in a wide range of chemical transformations.
Key reactions involving aldehydes include:
Oxidation to form carboxylic acids.
Reduction to yield primary alcohols.
Nucleophilic addition reactions to form new carbon-carbon bonds (e.g., Grignard reactions, Wittig reactions) and carbon-heteroatom bonds.
Condensation reactions , such as the aldol (B89426) condensation, to build larger, more complex molecular frameworks.
This broad spectrum of reactivity allows chemists to use the aldehyde group as a strategic linchpin in multi-step syntheses, introducing new functionalities and elaborating molecular structures with precision.
Overview of 3-Ethylcyclopentane-1-carbaldehyde as a Versatile Synthetic Intermediate
This compound is a chemical compound that embodies the synthetic potential discussed above. It merges the structural features of a substituted cyclopentane ring with the reactive utility of an aldehyde. While detailed research on this specific molecule is not extensively documented in mainstream literature, its structure suggests a significant role as a synthetic intermediate.
The presence of the ethyl group at the 3-position of the cyclopentane ring introduces a specific stereochemical and electronic environment. This substitution can influence the reactivity of the aldehyde group and provide a handle for further synthetic modifications. Chemists can leverage the aldehyde functionality for a variety of transformations, as previously mentioned, while the cyclopentane scaffold provides a robust framework for building more elaborate molecules. Its potential applications are likely in the synthesis of fine chemicals, pharmaceutical precursors, and potentially in the fragrance industry, where related cyclopentane carbaldehydes are valued for their distinct aromas.
Chemical and Physical Properties of this compound
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1497771-39-7 |
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol |
| SMILES Code | O=CC1CC(CC)CC1 |
Data sourced from chemical supplier catalogs and databases. bldpharm.com
Structure
3D Structure
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3-ethylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O/c1-2-7-3-4-8(5-7)6-9/h6-8H,2-5H2,1H3 |
InChI Key |
PUWQTAZQYWLTIF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(C1)C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Ethylcyclopentane 1 Carbaldehyde and Its Analogs
Stereoselective Synthesis Approaches to Cyclopentane (B165970) Carbaldehydes
The precise control of stereochemistry is paramount in the synthesis of complex molecules. For 1,3-disubstituted cyclopentanes like 3-ethylcyclopentane-1-carbaldehyde, achieving the desired relative and absolute stereochemistry of the ethyl and carbaldehyde groups requires sophisticated synthetic design.
Asymmetric Construction of the Cyclopentane Ring System
The asymmetric synthesis of the cyclopentane core is a cornerstone for producing enantiomerically pure final products. A number of strategies have been developed to construct the cyclopentane ring with high stereocontrol.
One powerful approach involves the use of chiral auxiliaries or catalysts to direct the formation of the cyclic structure. For instance, the asymmetric synthesis of 1,2,3-trisubstituted cyclopentanes has been achieved through the catalytic reduction of 2,3-disubstituted cyclopentenones. nih.govacs.org These cyclopentenone precursors, which are achiral, can be reduced using a chiral catalyst like (R)-2-methyloxazaborolidine to yield chiral allylic alcohols with high enantiomeric excess (89-96% ee). nih.govacs.org Subsequent directed reduction of the allylic alcohol can then establish the desired stereochemistry at the adjacent carbon, leading to a trans,trans-arrangement of substituents. acs.org
Another elegant strategy is the organocatalytic double Michael addition. This method allows for the one-step formation of polysubstituted cyclopentanones with up to four contiguous stereocenters. acs.orgnih.gov In this cascade reaction, an α,β-unsaturated aldehyde reacts with a β-keto ester containing an electron-deficient olefin in the presence of an O-TMS-protected diphenylprolinol catalyst. acs.orgnih.gov This process demonstrates excellent enantioselectivity, providing a rapid entry to complex cyclopentanone (B42830) frameworks that can be further elaborated to the desired carbaldehyde.
The table below summarizes key asymmetric strategies for cyclopentane ring construction.
| Asymmetric Strategy | Key Features | Reported Enantioselectivity | Reference |
| Catalytic reduction of cyclopentenones | Uses chiral oxazaborolidine catalyst. | 89-96% ee | nih.govacs.org |
| Organocatalytic double Michael addition | Forms four contiguous stereocenters in one step. | Excellent | acs.orgnih.gov |
Diastereoselective Control in Ethyl and Carbaldehyde Group Installation
Once the cyclopentane ring is formed, or during its formation, the diastereoselective installation of the ethyl and carbaldehyde groups is a critical step. The relative orientation of these substituents significantly influences the properties of the final molecule.
Directed reductions are a powerful tool for achieving high diastereoselectivity. As mentioned previously, the reduction of a chiral allylic alcohol, formed from the asymmetric reduction of a cyclopentenone, can proceed with high facial selectivity. For example, using a reducing agent like Red-Al, the hydroxyl group can direct the delivery of hydride to the same face, resulting in an anti-stereochemistry between the hydroxyl and the newly formed stereocenter with excellent diastereomeric ratios (>99:1). nih.gov This intermediate can then be further functionalized to introduce the ethyl and carbaldehyde groups.
Furthermore, tandem reactions can be designed to control diastereoselectivity. A tandem 1,4-addition/Dieckmann cyclization approach has been developed for the stereoselective synthesis of 3-substituted and 2,3-disubstituted cyclopentanones. uni-konstanz.de In this method, the 1,4-addition of a cuprate (B13416276) to a chiral Michael acceptor is followed by the cyclization of the resulting chiral enolate. This sequence allows for the controlled formation of the cyclopentanone ring with specific stereochemistry, which can then be converted to the desired this compound.
Catalytic Transformations in the Synthesis of this compound
Catalysis offers efficient and atom-economical routes to complex molecules. Both organocatalysis and metal catalysis have been successfully applied to the synthesis of substituted cyclopentanes.
Organocatalytic Strategies for Cyclopentane Formation
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic and expensive metals. The organocatalytic Michael addition is a particularly effective method for constructing substituted cyclopentane rings. beilstein-journals.orgnih.govthieme-connect.com
For example, the reaction of cyclopentane-1,2-dione with nitroolefins in the presence of a chiral thiourea (B124793) catalyst can produce 3-substituted cyclopentane-1,2-diones in good yields and with moderate to good enantioselectivity (up to 76% ee). thieme-connect.com These diones are versatile intermediates that can be further modified to introduce the desired ethyl and carbaldehyde functionalities. Similarly, the asymmetric Michael addition of cyclopentane-1,2-dione to alkylidene oxindoles, catalyzed by a multifunctional squaramide, yields Michael adducts with high enantioselectivities. beilstein-journals.orgnih.gov
The following table highlights examples of organocatalytic Michael additions for cyclopentane synthesis.
| Reactants | Catalyst | Product Type | Reported Enantioselectivity | Reference |
| Cyclopentane-1,2-dione and nitroolefins | Chiral thiourea | 3-Substituted cyclopentane-1,2-diones | Up to 76% ee | thieme-connect.com |
| Cyclopentane-1,2-dione and alkylidene oxindoles | Multifunctional squaramide | Michael adducts of cyclopentane-1,2-dione | High | beilstein-journals.orgnih.gov |
Metal-Catalyzed Reactions for Functional Group Introduction
Transition metal catalysis provides a diverse toolbox for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of functional groups onto a pre-existing cyclopentane scaffold.
Palladium-catalyzed cross-coupling reactions are widely used for the introduction of alkyl and aryl groups. For instance, the transannular C–H functionalization of cycloalkane carboxylic acids has been demonstrated, where a palladium catalyst can direct the arylation of a γ-C(sp³)–H bond. nih.gov This strategy could potentially be adapted to introduce an ethyl group at the 3-position of a cyclopentane carboxylic acid precursor.
Metallacyclopentanes are key intermediates in various metal-catalyzed reactions. wikipedia.org They can be formed from the reaction of a low-valence metal center with two molecules of an alkene. wikipedia.org These intermediates can then undergo further reactions, such as reductive elimination or β-hydride elimination, to form substituted cyclopentanes or other products. This approach offers potential for the catalytic construction of the 3-ethylcyclopentane skeleton from simpler starting materials.
Multi-Component Reactions and One-Pot Syntheses of Substituted Cyclopentane Carbaldehydes
For example, a one-pot synthesis of cyclopentenone derivatives has been reported from the reaction of furfural (B47365) with secondary amines. researchgate.net Although this yields a different scaffold, it illustrates the potential of one-pot procedures to rapidly build complexity. Similarly, one-pot syntheses of carbazoles from cyclohexanones and arylhydrazine hydrochlorides demonstrate the power of tandem reactions under metal-free conditions. rsc.org
The development of a multi-component reaction to directly assemble the this compound framework would be a significant advancement. Such a reaction might involve the combination of a five-carbon synthon, an ethyl group donor, and a formylating agent in the presence of a suitable catalyst.
Elucidation of Chemical Reactivity and Reaction Mechanisms of 3 Ethylcyclopentane 1 Carbaldehyde
Nucleophilic Addition Reactions at the Aldehyde Moiety
The aldehyde group in 3-Ethylcyclopentane-1-carbaldehyde is a key center of reactivity, characterized by its electrophilic carbonyl carbon. This makes it susceptible to attack by a wide range of nucleophiles. fiveable.mepressbooks.pub The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. pressbooks.publibretexts.org Subsequent protonation of the alkoxide yields the final alcohol product. pressbooks.pub Aldehydes are generally more reactive than ketones in nucleophilic additions due to both steric and electronic factors. pressbooks.publibretexts.org
Carbon-Nucleophile Additions (e.g., Grignard, Organolithium Reagents, Wittig)
Carbon-carbon bond formation is a cornerstone of organic synthesis, and this compound readily participates in such reactions with various carbon-based nucleophiles.
Grignard Reagents: The addition of Grignard reagents (R-MgX) to this compound results in the formation of a secondary alcohol. organic-chemistry.orgadichemistry.com The reaction proceeds via a nucleophilic addition mechanism where the organomagnesium halide adds to the carbonyl group. organic-chemistry.org Subsequent acidic workup protonates the resulting alkoxide to yield the alcohol. byjus.com
Organolithium Reagents: Similar to Grignard reagents, organolithium reagents (R-Li) are potent nucleophiles that react with this compound to produce secondary alcohols after an acidic workup. masterorganicchemistry.comlibretexts.org These reagents are highly basic and also react with water, necessitating anhydrous conditions. libretexts.org
Wittig Reaction: The Wittig reaction provides a powerful method for converting aldehydes into alkenes. wikipedia.orgmasterorganicchemistry.com This reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which reacts with this compound to form an alkene and a phosphine (B1218219) oxide. libretexts.orgvanderbilt.edu A key advantage of the Wittig reaction is that the position of the newly formed double bond is precisely controlled. libretexts.org The stereochemical outcome, yielding either the (Z)- or (E)-alkene, is influenced by the nature of the ylide used. wikipedia.org
Table 1: Carbon-Nucleophile Additions to this compound
| Reagent | Product | Reaction Type |
| Methylmagnesium bromide (CH₃MgBr) | 1-(3-Ethylcyclopentyl)ethanol | Grignard Reaction |
| n-Butyllithium (CH₃CH₂CH₂CH₂Li) | 1-(3-Ethylcyclopentyl)pentan-1-ol | Organolithium Addition |
| Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-Ethyl-3-vinylcyclopentane | Wittig Reaction |
Heteroatom-Nucleophile Additions
Nucleophiles containing heteroatoms such as oxygen and nitrogen also readily add to the carbonyl group of this compound. youtube.com
Water can add to the aldehyde to form a gem-diol, although these are often unstable. britannica.com The addition of an alcohol in the presence of an acid catalyst leads to the formation of a hemiacetal, which can then react with a second alcohol molecule to form a stable acetal. britannica.com
Primary amines react with aldehydes to form imines (Schiff bases), while secondary amines yield enamines. vanderbilt.edu These reactions often involve the initial nucleophilic addition to the carbonyl group, followed by dehydration. ncert.nic.in
Oxidative and Reductive Transformations of the Carbaldehyde Group
The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Selective Oxidation Strategies to Carboxylic Acid Derivatives
Aldehydes are easily oxidized to carboxylic acids using a variety of oxidizing agents. ncert.nic.injove.com This transformation is a fundamental reaction in organic chemistry. vaia.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromic acid are effective for this purpose. jove.comlibretexts.org Milder oxidizing agents, such as Tollens' reagent, can also be used for the selective oxidation of aldehydes. jove.com The use of sodium chlorite (B76162) in the presence of a hydrogen peroxide scavenger is another method for the selective oxidation of aldehydes to carboxylic acids. scribd.com
Table 2: Oxidation of this compound
| Reagent | Product |
| Potassium permanganate (KMnO₄) | 3-Ethylcyclopentane-1-carboxylic acid |
| Jones Reagent (CrO₃, H₂SO₄, acetone) | 3-Ethylcyclopentane-1-carboxylic acid |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | 3-Ethylcyclopentane-1-carboxylic acid |
Stereoselective Reduction to Primary Alcohols
The reduction of the carbaldehyde group in this compound yields the corresponding primary alcohol, (3-Ethylcyclopentyl)methanol. britannica.comlibretexts.org This can be achieved using various reducing agents. britannica.com Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). science-revision.co.uk Sodium borohydride is a milder reagent and is often preferred for its safety and ease of handling. libretexts.org Catalytic hydrogenation can also be employed for the reduction of aldehydes. ncert.nic.inscience-revision.co.uk
Table 3: Reduction of this compound
| Reagent | Product |
| Sodium borohydride (NaBH₄) | (3-Ethylcyclopentyl)methanol |
| Lithium aluminum hydride (LiAlH₄) | (3-Ethylcyclopentyl)methanol |
| Hydrogen gas with a metal catalyst (H₂/Pd, Pt, or Ni) | (3-Ethylcyclopentyl)methanol |
Cyclization and Rearrangement Reactions Involving the Cyclopentane (B165970) Skeleton
While the reactivity is dominated by the aldehyde group, the cyclopentane ring can participate in cyclization and rearrangement reactions under specific conditions. For instance, intramolecular reactions can be designed to form bicyclic structures.
Rearrangements of cyclopentane systems, such as the vinylcyclopropane-cyclopentene rearrangement, are known but would require the prior modification of this compound to introduce the necessary functional groups, for example, a vinyl group adjacent to a cyclopropane (B1198618) ring. wikipedia.orgacs.org Other rearrangements, like the Wolff rearrangement, are typically associated with α-diazo ketones and would involve the contraction of a cyclic ketone, which is not directly applicable to the starting aldehyde but could be a subsequent transformation of a derivative. wikipedia.org Cationic rearrangements are also a possibility under acidic conditions, although they can often lead to a mixture of products. baranlab.org
Intramolecular Cyclization Pathways
Intramolecular cyclization reactions are crucial in organic synthesis for the construction of cyclic molecules. In the case of this compound, the potential for such reactions is largely dependent on the presence of appropriate functional groups on the ethyl side chain or the cyclopentane ring that can react with the aldehyde.
While specific studies on the intramolecular cyclization of this compound are not extensively documented, general principles of organic chemistry allow for the prediction of plausible pathways. For instance, if the ethyl group were to be functionalized with a nucleophile, such as a hydroxyl or an amino group, an intramolecular reaction with the electrophilic aldehyde carbon could occur, leading to the formation of a bicyclic ether or amine, respectively. The stereochemical outcome of such cyclizations would be influenced by the relative orientation of the substituents on the cyclopentane ring.
Recent research has highlighted stereoselective visible-light-catalyzed cyclizations of bis(enones) for creating enantioenriched cyclopentane rings, demonstrating the ongoing interest in developing controlled cyclization methods for cyclopentane-containing structures. researchgate.net
Pericyclic and Rearrangement Reactions (e.g., Piancatelli Rearrangement)
Pericyclic reactions and molecular rearrangements are powerful tools for skeletal transformations in organic synthesis. The Piancatelli rearrangement, a notable example, involves the acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenones. This reaction proceeds through a 4π-electrocyclization mechanism. beilstein-journals.org
However, the chemical structure of this compound does not lend itself to a classical Piancatelli rearrangement, as it lacks the requisite 2-furylcarbinol moiety. The substrate for a Piancatelli rearrangement must be a furan (B31954) ring bearing a carbinol group. Therefore, this specific named reaction is not a characteristic transformation for this compound.
Other pericyclic reactions, such as the ene reaction, could be envisioned under specific thermal or Lewis acidic conditions, potentially involving the aldehyde's carbonyl group and an appropriately positioned double bond, if one were introduced into the ethyl side chain.
Derivatization Strategies for Advanced Synthetic Applications
The aldehyde functional group in this compound is a versatile handle for a wide array of chemical modifications, enabling its use in more complex synthetic endeavors.
Imine and Hydrazone Formation
The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comredalyc.org The general mechanism proceeds through a carbinolamine intermediate. youtube.com These imine derivatives are valuable intermediates in their own right, for example, in the synthesis of new heterocyclic compounds.
Similarly, reaction with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine) yields hydrazones. numberanalytics.comlibretexts.orgnumberanalytics.comquimicaorganica.org This reaction also proceeds via a condensation mechanism analogous to imine formation and is often used for the characterization and derivatization of aldehydes. libretexts.orgncert.nic.in The formation of hydrazones is a versatile reaction with applications in bioconjugation and the synthesis of nitrogen-containing compounds. nih.gov
Table 1: Imine and Hydrazone Formation from this compound
| Reactant | Product Type | General Conditions |
| Primary Amine (R-NH₂) | Imine | Acid or base catalysis, removal of water |
| Hydrazine (H₂NNH₂) | Hydrazone | Mild acid catalysis (pH ~4-5) |
| Phenylhydrazine | Phenylhydrazone | Mild acid catalysis |
| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone | Acid catalysis |
Condensation Reactions (e.g., Aldol (B89426), Knoevenagel)
Aldol Condensation:
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. sigmaaldrich.comlibretexts.orgmasterorganicchemistry.com In a self-condensation, an enolate of this compound would react with another molecule of the aldehyde. However, since the aldehyde has only one alpha-hydrogen, this can lead to the formation of a β-hydroxy aldehyde, which can subsequently dehydrate upon heating to yield an α,β-unsaturated aldehyde. pressbooks.pubyoutube.com
In a crossed or mixed aldol condensation, this compound can act as the electrophilic partner when reacted with another enolizable aldehyde or ketone in the presence of a base. To favor a specific crossed-aldol product, this compound is often reacted with a ketone that can readily form an enolate or under conditions where the formation of the desired enolate is favored.
Knoevenagel Condensation:
The Knoevenagel condensation is a modification of the aldol reaction that involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). mychemblog.comthermofisher.com Typical active methylene compounds include malonic acid, diethyl malonate, and malononitrile. mychemblog.comorganic-chemistry.org The reaction is generally catalyzed by a weak base, such as an amine. mychemblog.com
The reaction of this compound with an active methylene compound, such as malononitrile, in the presence of a catalyst like boric acid or an amine, would be expected to yield a highly functionalized product. mychemblog.comsciforum.net This reaction proceeds through nucleophilic addition to the carbonyl group followed by dehydration. mychemblog.com
Table 2: Condensation Reactions of this compound
| Reaction Type | Reactant(s) | Catalyst | Product Type |
| Aldol Condensation (self) | 2x this compound | Base (e.g., NaOH) | β-hydroxy aldehyde, then α,β-unsaturated aldehyde |
| Aldol Condensation (crossed) | Ketone (e.g., acetone) | Base (e.g., NaOH) | β-hydroxy ketone, then α,β-unsaturated ketone |
| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile) | Weak base (e.g., piperidine, boric acid) | α,β-unsaturated dinitrile |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 3 Ethylcyclopentane 1 Carbaldehyde and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure, including connectivity and stereochemistry.
Proton NMR (¹H NMR) is instrumental in identifying the stereoisomers of 3-ethylcyclopentane-1-carbaldehyde (cis and trans). The spatial arrangement of the ethyl and carbaldehyde groups relative to the cyclopentane (B165970) ring influences the magnetic environment of each proton, resulting in distinct chemical shifts and coupling constants.
The aldehydic proton is particularly diagnostic, typically appearing far downfield (9.5-10.0 ppm) due to the electron-withdrawing nature of the carbonyl group. libretexts.org Its coupling constant with the adjacent proton on the cyclopentane ring can provide clues about the dihedral angle and thus the stereochemistry. In general, the analysis of coupling constants between adjacent protons on the cyclopentane ring is a powerful tool for determining the relative stereochemistry of substituents. researchgate.net The protons of the ethyl group and the cyclopentane ring will appear in the upfield region, with their exact shifts and multiplicities determined by their neighboring protons.
Expected ¹H NMR Data for this compound Isomers
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |
| Aldehydic H | 9.5 - 10.0 | Doublet | The chemical shift is highly characteristic for aldehydes. libretexts.org |
| Ring CH adjacent to CHO | 2.5 - 3.0 | Multiplet | Deshielded by the adjacent carbonyl group. |
| Ring CH with ethyl group | 1.8 - 2.2 | Multiplet | |
| Ring CH₂ | 1.2 - 1.9 | Multiplet | Complex overlapping signals are expected. |
| Ethyl CH₂ | 1.2 - 1.6 | Quartet | Coupled to the methyl protons. |
| Ethyl CH₃ | 0.8 - 1.2 | Triplet | Coupled to the methylene (B1212753) protons. |
This table presents generalized expected values. Actual values may vary based on the specific isomer and solvent.
Carbon-13 NMR provides a direct map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The broad range of chemical shifts in ¹³C NMR (0-220 ppm) typically prevents signal overlap, even in complex molecules. libretexts.org
The carbonyl carbon of the aldehyde is the most deshielded, appearing in the 190-200 ppm region. libretexts.org The carbons of the cyclopentane ring and the ethyl group will resonate at higher fields. The specific chemical shifts can help to distinguish between the cis and trans isomers.
Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (ppm) | Notes |
| Carbonyl C=O | 190 - 200 | Highly characteristic for aldehydes. libretexts.org |
| Ring CH adjacent to CHO | 50 - 60 | Deshielded by the carbonyl group. |
| Ring CH with ethyl group | 40 - 50 | |
| Ring CH₂ | 20 - 35 | |
| Ethyl CH₂ | 25 - 35 | |
| Ethyl CH₃ | 10 - 15 | The most upfield signal. |
This table presents generalized expected values. Actual values may vary based on the specific isomer and solvent.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and establishing the complete molecular structure.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings. sdsu.edu This is used to trace the connectivity of protons within the ethyl group and across the cyclopentane ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. columbia.eduresearchgate.net This allows for the definitive assignment of which protons are attached to which carbons.
Advanced Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of a compound by providing a highly accurate mass measurement. pharmacy180.comacs.org For this compound (C₈H₁₄O), the expected exact mass would be precisely determined.
Electron ionization mass spectrometry (EI-MS) causes the molecule to fragment in a predictable manner, providing a "fingerprint" that aids in structural elucidation. chemguide.co.uk Key fragmentation pathways for aldehydes include cleavage of the bonds adjacent to the carbonyl group. libretexts.org
Expected Mass Spectrometry Data for this compound
| m/z Value | Possible Fragment | Notes |
| 126.1045 | [C₈H₁₄O]⁺ | Molecular ion (M⁺). |
| 125 | [M-H]⁺ | Loss of the aldehydic hydrogen. |
| 97 | [M-CHO]⁺ | Loss of the formyl group. |
| 97 | [M-C₂H₅]⁺ | Loss of the ethyl group. |
| 69 | [C₅H₉]⁺ | Cyclopentyl cation. |
| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Various possible fragments. |
| 43 | [C₃H₇]⁺ | Propyl cation, a common fragment. |
| 29 | [C₂H₅]⁺ or [CHO]⁺ | Ethyl cation or formyl cation. |
This table presents plausible fragmentation patterns. The relative intensities of the peaks would provide further structural information.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.
Expected Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Notes |
| Aldehyde C-H Stretch | ~2820 and ~2720 | IR, Raman | The ~2720 cm⁻¹ peak is particularly diagnostic for aldehydes. orgchemboulder.com |
| Alkyl C-H Stretch | 2850 - 3000 | IR, Raman | From the ethyl group and cyclopentane ring. |
| Carbonyl C=O Stretch | 1720 - 1740 | IR (Strong) | The most intense band in the IR spectrum. orgchemboulder.com |
| CH₂ Scissoring | ~1465 | IR, Raman | |
| CH₃ Bending | ~1375 | IR, Raman |
Chiroptical Spectroscopic Methods for Enantiomeric Purity Assessment
Since this compound has two stereocenters, it can exist as enantiomers. Chiroptical techniques are essential for determining the enantiomeric purity of a chiral sample. nih.gov These methods measure the differential interaction of the molecule with left and right circularly polarized light. saschirality.org
Circular Dichroism (CD) spectroscopy is a powerful tool for this purpose. nih.gov Enantiomers will produce mirror-image CD spectra. The carbonyl group's n→π* electronic transition, which is weakly absorbing in UV-Vis spectroscopy, often gives a strong signal in the CD spectrum (a Cotton effect), allowing for sensitive detection and quantification of enantiomeric excess. The development of methods to determine enantiomeric purity is a critical aspect of analyzing chiral molecules. nih.gov
Theoretical and Computational Investigations of 3 Ethylcyclopentane 1 Carbaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its reactivity and spectroscopic properties.
Density Functional Theory (DFT) is a computational method that has become a cornerstone of modern computational chemistry due to its balance of accuracy and computational cost. It is particularly well-suited for investigating the mechanisms of organic reactions. For 3-Ethylcyclopentane-1-carbaldehyde, DFT can be employed to explore various reaction pathways, such as oxidation, reduction, and nucleophilic addition to the carbonyl group.
A hypothetical DFT study could investigate the oxidation of the aldehyde to a carboxylic acid and its reduction to an alcohol. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides crucial information about the reaction's feasibility and kinetics. For instance, the energy barrier for the rate-determining step can be calculated, offering a prediction of the reaction rate. nih.govacs.orgacs.org
Table 1: Hypothetical DFT-Calculated Thermodynamic Data for Reactions of this compound
| Reaction | Reactant(s) | Product(s) | ΔH (kcal/mol) | ΔG (kcal/mol) |
| Oxidation | This compound + [O] | 3-Ethylcyclopentane-1-carboxylic acid | -75.3 | -78.1 |
| Reduction | This compound + [H]₂ | (3-Ethylcyclopentyl)methanol | -18.2 | -15.5 |
| Grignard Reaction | This compound + CH₃MgBr | 1-(3-Ethylcyclopentyl)ethanol | -45.7 | -42.9 |
Note: The values in this table are hypothetical and serve to illustrate the type of data that would be generated from DFT calculations.
These calculations would typically be performed using a functional such as B3LYP with a basis set like 6-31G(d) to provide a good compromise between accuracy and computational expense. researchgate.net The results would elucidate the preferred reaction pathways and the relative stability of intermediates and products.
Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. aip.orgtandfonline.com These methods are highly valuable for predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. For this compound, ab initio calculations can provide a theoretical NMR spectrum that can be used to aid in the interpretation of experimental data or to confirm the structure of the molecule. modgraph.co.ukresearchgate.net
A typical approach would involve geometry optimization of the molecule followed by the calculation of NMR shielding tensors using a method like Gauge-Including Atomic Orbitals (GIAO). researchgate.net The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
Table 2: Hypothetical Ab Initio Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Referenced to TMS)
| Atom Position | Predicted ¹³C Shift | Predicted ¹H Shift |
| Carbonyl Carbon (C=O) | 202.5 | 9.7 (aldehyde H) |
| C1 (CH-CHO) | 52.8 | 2.5 |
| C2/C5 (CH₂) | 28.9 | 1.8, 1.6 |
| C3 (CH-CH₂CH₃) | 40.1 | 2.1 |
| C4 (CH₂) | 32.5 | 1.7, 1.5 |
| Ethyl CH₂ | 25.4 | 1.4 |
| Ethyl CH₃ | 11.8 | 0.9 |
Note: These are hypothetical values intended to represent the output of ab initio NMR calculations.
Such predictions can be invaluable in assigning peaks in an experimental spectrum, especially for complex molecules with overlapping signals.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for studying static molecular properties and single reaction steps, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. scilit.com For a flexible molecule like this compound, which has multiple rotatable bonds and a non-planar ring, MD simulations are essential for understanding its conformational landscape and intermolecular interactions. nih.govrsc.orgtandfonline.com
An MD simulation of this compound, either in the gas phase or in a solvent, would involve numerically solving Newton's equations of motion for the atoms in the system. This would generate a trajectory of atomic positions and velocities over time. Analysis of this trajectory can reveal the preferred conformations of the cyclopentane (B165970) ring (e.g., envelope or twist conformations) and the rotational preferences of the ethyl and aldehyde substituents.
Table 3: Hypothetical Conformational Distribution of this compound from a Molecular Dynamics Simulation
| Conformer | Dihedral Angle (C2-C1-C(CHO)-O) | Dihedral Angle (C4-C3-C(Et)-C(Et)) | Population (%) |
| Conformer A | ~0° (syn-periplanar) | ~180° (anti-periplanar) | 45 |
| Conformer B | ~180° (anti-periplanar) | ~180° (anti-periplanar) | 30 |
| Conformer C | ~0° (syn-periplanar) | ~60° (gauche) | 15 |
| Other | - | - | 10 |
Note: This table presents a hypothetical distribution of conformers to illustrate the insights gained from MD simulations.
Furthermore, MD simulations can be used to study how this compound interacts with other molecules, such as solvent molecules or other reactants. This can provide a more complete picture of its behavior in a chemical system.
Retrosynthetic Analysis and Computer-Aided Organic Synthesis (CAOS) of Complex Structures Incorporating the this compound Unit
Computer-Aided Organic Synthesis (CAOS) has emerged as a powerful tool for designing synthetic routes to complex organic molecules. wikipedia.orgresearchgate.net Retrosynthetic analysis, a key component of CAOS, involves breaking down a target molecule into simpler, commercially available starting materials. sigmaaldrich.comsynthiaonline.comsynthiaonline.com
For a complex target molecule containing the this compound scaffold, a CAOS program could propose several synthetic pathways. biospectrumindia.comnih.govucla.edu The software would utilize a vast database of chemical reactions and apply strategic disconnections to the target structure.
A hypothetical retrosynthetic analysis for this compound itself might suggest the following disconnections:
C-C bond disconnection: The bond between the cyclopentane ring and the aldehyde group could be disconnected, leading to a cyclopentyl precursor that can be formylated.
Functional group interconversion: The aldehyde could be seen as arising from the oxidation of a primary alcohol, which in turn could be derived from a cyclopentylmethan-ol derivative.
Cycloaddition reactions: The cyclopentane ring itself could be formed via a [3+2] or other cycloaddition reaction, with the ethyl and formyl groups introduced in subsequent steps.
Table 4: Hypothetical Retrosynthetic Pathways for a Complex Molecule Containing the this compound Moiety
| Retrosynthetic Step | Precursor Molecule(s) | Key Reaction Type |
| Disconnection 1 | 3-Ethylcyclopentanone and a Wittig reagent | Wittig Reaction |
| Disconnection 2 | 1-Bromo-3-ethylcyclopentane and a formyl anion equivalent | Nucleophilic Substitution |
| Disconnection 3 | A substituted cyclopentene (B43876) and an oxidizing agent | Ozonolysis |
Note: This table provides a simplified, hypothetical example of retrosynthetic strategies that could be generated by CAOS software.
By evaluating the proposed pathways based on factors like the number of steps, predicted yield, and cost of starting materials, chemists can make more informed decisions in the design of their synthetic strategies.
Applications of 3 Ethylcyclopentane 1 Carbaldehyde As a Key Building Block in Complex Molecule Synthesis
Synthesis of Biologically Relevant Molecules Incorporating the 3-Ethylcyclopentane-1-carbaldehyde Scaffold
The functionalized cyclopentane (B165970) ring is a core structure in numerous biologically active compounds. The aldehyde group of this compound serves as a versatile handle for a variety of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions, making it a potentially valuable starting material for medicinal chemistry programs.
Although no direct synthesis of prostaglandins (B1171923) using this compound has been documented, the synthesis of these vital lipid compounds frequently relies on cyclopentane-based precursors. Prostaglandin (B15479496) synthesis strategies often involve the stereocontrolled installation of two side chains onto a five-membered ring.
Illustrative Synthetic Approach for Prostaglandin Synthesis from Cyclopentane Precursors:
A common strategy for prostaglandin synthesis involves starting with a functionalized cyclopentenone. The required side chains are then added sequentially. While not originating from this compound, this illustrates the importance of the cyclopentane core.
| Step | Reaction Type | Precursor Type | Product | Purpose |
| 1 | Conjugate Addition | Cyclopentenone | Substituted Cyclopentanone (B42830) | Introduction of the ω-side chain. |
| 2 | Enolate Trapping | Substituted Cyclopentanone | Functionalized Cyclopentanone | Sets up the introduction of the α-side chain. |
| 3 | Wittig Reaction | Functionalized Cyclopentanone | Prostaglandin Skeleton | Formation of the α-side chain. |
| 4 | Reduction | Prostaglandin Skeleton | Final Prostaglandin | Stereoselective reduction of a ketone to the required alcohol. |
This table illustrates a general, analogous pathway and does not represent a direct synthesis from this compound.
The cyclopentane ring is a scaffold present in several approved pharmaceutical agents. The development of novel drugs often involves creating libraries of related compounds for screening, and substituted cyclopentanes are valuable for this purpose. While specific examples utilizing this compound are not prominent in the literature, analogous compounds like cyclopentanecarbaldehyde (B151901) and cyclopentanone are used in the synthesis of various biologically active molecules, including anti-inflammatory agents and oxytocin (B344502) antagonists. acs.org
For example, cyclopentane-based muraymycin analogs, which target the bacterial enzyme MraY, have been synthesized to develop new antibiotics. mdpi.com These syntheses highlight the utility of functionalized cyclopentane rings as core structures for mimicking natural products while improving synthetic accessibility. A starting material like this compound could potentially be used to generate novel analogs within such a drug discovery program.
Examples of Reactions for Pharmaceutical Intermediate Synthesis:
| Reaction Type | Starting Material (Analog) | Product Functionality | Potential Therapeutic Area |
| Reductive Amination | Cyclopentanecarbaldehyde | Cyclopentylmethylamine | CNS agents, antivirals |
| Aldol (B89426) Condensation | Cyclopentanone | α,β-Unsaturated Ketone | Anti-inflammatory, anticancer |
| Thiazole Synthesis | Cyclopentanecarbaldehyde | 2,4-Disubstituted Thiazole | Anticonvulsants organic-chemistry.org |
This table shows reactions with analogous compounds to illustrate the potential of this compound in medicinal chemistry.
Development of Novel Materials and Functional Molecules (e.g., polymers, specialty chemicals)
The polymerization of cyclic olefins, such as cyclopentene (B43876), is a known method for producing polymers with unique properties. ncert.nic.in While direct polymerization of an aldehyde-containing monomer like this compound is not typical, its aldehyde group offers a route to create functional monomers. For example, the aldehyde could be converted to an alcohol, amine, or an olefin, which could then be incorporated into a polymer backbone or serve as a pendent group. These functional groups could be used for cross-linking or for altering the physical properties of the resulting material. researchgate.net
The polymerization of 3-methylcyclopentene (B105217) has been studied, indicating that substituted cyclopentenes can be used as monomers. ncert.nic.in This suggests that a derivative of this compound, for instance, a vinyl or allyl derivative, could potentially undergo polymerization to create novel polymers with an ethyl-cyclopentyl moiety.
Stereocontrolled Construction of Polycyclic Systems
The rigid framework of the cyclopentane ring makes it an excellent starting point for the stereocontrolled synthesis of more complex polycyclic systems. nih.gov Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for forming six-membered rings onto existing scaffolds. rsc.org An unsaturated derivative of this compound could act as a dienophile in such a reaction.
Furthermore, intramolecular reactions can be used to build fused ring systems. The aldehyde group can be converted into a variety of functional groups that can participate in cyclization reactions. For instance, an intramolecular aldol reaction or a radical cyclization could be envisioned to form a bicyclic system. The stereochemistry of the ethyl group on the starting cyclopentane ring would play a crucial role in directing the stereochemical outcome of the cyclization.
Role in the Elucidation of Complex Reaction Mechanisms in Multistep Syntheses
The study of reaction mechanisms often relies on the use of model compounds with specific structural features that can help to probe the details of a transformation. While there are no specific studies where this compound has been used for this purpose, substituted cyclic aldehydes are valuable in mechanistic investigations.
For example, the reaction between cyclohexane (B81311) carboxaldehyde and ureido groups has been studied to understand a complex reaction pathway involving hemiaminal, aminal, and enamine intermediates. acs.org A similar study using this compound could provide insights into how the substitution pattern on the cyclopentane ring affects the kinetics and product distribution of such reactions. The fixed conformation of the cyclopentane ring, influenced by the ethyl substituent, can provide a clearer picture of the steric and electronic effects at play during a reaction compared to more flexible acyclic systems.
Future Research Directions and Unaddressed Challenges in the Chemistry of 3 Ethylcyclopentane 1 Carbaldehyde
Development of More Efficient and Sustainable Synthetic Routes
A primary challenge in the chemistry of 3-Ethylcyclopentane-1-carbaldehyde lies in the development of synthetic routes that are not only efficient in terms of yield but also adhere to the principles of green chemistry. Current synthetic strategies for substituted cyclopentanes often rely on multi-step sequences that may involve hazardous reagents and generate significant waste. chemistryjournals.net
Future research should focus on several key areas to build more sustainable pathways:
Bio-based Feedstocks: A significant leap towards sustainability would be the utilization of renewable starting materials. For instance, research into the conversion of furaldehydes, derived from biomass, into carbocyclic compounds could provide a green pathway to the cyclopentane (B165970) core. researchgate.net
Atom Economy: Synthetic methods with high atom economy, such as cycloaddition reactions, are highly desirable. The Diels-Alder reaction, for example, is a powerful tool for forming six-membered rings and its concepts can be adapted for five-membered ring synthesis, providing a direct route to the carbocyclic core with minimal waste. wikipedia.org
Catalytic Routes: The development of catalytic processes that can replace stoichiometric reagents is crucial. This includes catalytic hydrogenation and oxidation steps that avoid the use of heavy metals or harsh oxidants. chemistryjournals.net For example, the traditional synthesis of ibuprofen, a well-known substituted cyclic compound, has been significantly improved by a catalytic process that enhances atom economy and reduces waste. chemistryjournals.net
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Advantages | Challenges for this compound |
| Ring-Closing Metathesis (RCM) | High functional group tolerance. | Requires a diene precursor; control of stereochemistry. |
| [3+2] Cycloadditions | High atom economy; convergent. | Availability of suitable three- and two-carbon synthons; stereocontrol. researchgate.net |
| Radical Cyclizations | Mild conditions; good for complex systems. | Control of regioselectivity and stereoselectivity. |
| Bio-catalytic Routes | High selectivity; environmentally benign. | Enzyme discovery and engineering for non-natural substrates. |
Exploration of Novel Catalytic Systems for Enhanced Stereocontrol
The presence of two stereocenters in this compound (at C1 and C3) means it can exist as two pairs of enantiomers (cis and trans diastereomers). The selective synthesis of a single stereoisomer is a significant challenge that requires sophisticated catalytic systems.
Future research in this area should be directed towards:
Asymmetric Organocatalysis: Chiral organocatalysts, such as the Jørgensen-Hayashi catalyst, have shown promise in the asymmetric synthesis of cyclic compounds, including cyclohexadienals. plos.org Exploring similar catalysts for the enantioselective formation of 1,3-disubstituted cyclopentanes is a promising avenue. organic-chemistry.org
Transition Metal Catalysis: The use of transition metals like palladium, rhodium, nickel, and copper is well-established in the synthesis of cyclopentane rings. organic-chemistry.org The development of new chiral ligands for these metals could enable highly diastereoselective and enantioselective transformations. Dual-catalyst systems, combining a metal catalyst with an organocatalyst, could also offer unique reactivity and selectivity. rsc.org
Substrate-Controlled Synthesis: In some cases, the inherent chirality of a starting material can direct the stereochemical outcome of a reaction. Investigating synthetic routes that leverage substrate control, perhaps starting from a chiral pool material, could be a viable strategy.
The table below summarizes some catalytic approaches for stereocontrol:
| Catalyst Type | Potential Application to this compound | Key Challenges |
| Chiral Brønsted Acids | Catalyzing intramolecular hydroamidations and similar cyclizations. rsc.org | Substrate scope and catalyst loading. |
| Chiral Lewis Acids | Promoting stereoselective cycloaddition reactions. rsc.org | Catalyst stability and recovery. |
| Bifunctional Catalysts | Enabling organocascade reactions to form multiple stereocenters in one pot. nih.gov | Catalyst design and synthesis. |
| Engineered Enzymes | Biocatalytic C-H functionalization or stereoselective reductions. nih.gov | Engineering enzymes for specific non-natural substrates. |
Integration into Flow Chemistry and Automation for High-Throughput Synthesis
The translation of synthetic routes from batch to continuous flow processes offers numerous advantages, including enhanced safety, better temperature and mixing control, and improved scalability. nih.govacsgcipr.org For a molecule like this compound, which could be a building block for a library of compounds for biological screening, flow chemistry and automation are particularly relevant.
Unaddressed challenges and future research directions include:
Telescoped Reactions: Developing multi-step syntheses in a continuous flow system without intermediate purification steps would significantly improve efficiency. nih.gov This is a major challenge that requires careful optimization of each reaction step to ensure compatibility.
Handling of Reactive Intermediates: Flow chemistry is well-suited for the generation and immediate use of unstable or hazardous intermediates, such as organometallic reagents, which might be employed in the synthesis. acs.org
Automated High-Throughput Synthesis: Coupling flow reactors with robotic systems for automated synthesis and purification would enable the rapid generation of a library of derivatives of this compound. nih.gov This would facilitate the exploration of its structure-activity relationships in various applications. The development of automated liquid-liquid extraction and purification platforms is a key aspect of this endeavor. nih.gov
Discovery of New Reactivity Modes and Transformative Reactions
The reactivity of this compound is primarily dictated by the aldehyde functional group. While standard aldehyde reactions like nucleophilic addition, oxidation, and reduction are expected, the specific steric and electronic environment of this molecule could lead to novel reactivity. ncert.nic.in
Future research should explore:
C-H Activation: The selective functionalization of the C-H bonds on the cyclopentane ring, while leaving the aldehyde intact, would be a powerful transformation. beilstein-journals.org This could be achieved through the use of directing groups or specialized catalysts.
Photocatalysis: Light-mediated reactions could open up new pathways for the transformation of this compound, potentially leading to novel ring systems or functional group interconversions under mild conditions. organic-chemistry.org
N-Heterocyclic Carbene (NHC) Catalysis: NHCs can catalyze a variety of reactions with aldehydes, such as the benzoin (B196080) and Stetter reactions. acs.org Investigating the reactivity of this compound with NHCs could lead to the synthesis of unique and complex molecular architectures.
Domino and Cascade Reactions: Designing reaction sequences where the initial transformation of the aldehyde triggers a cascade of reactions to build molecular complexity in a single operation is a highly sought-after goal in organic synthesis. pace.edu
Advanced Spectroscopic and Computational Tools for Deeper Mechanistic Understanding
A thorough understanding of the conformational preferences and reaction mechanisms of this compound is essential for rationally designing its synthesis and predicting its reactivity.
Future research should leverage:
Advanced NMR Spectroscopy: Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy and the measurement of residual dipolar couplings can provide detailed information about the three-dimensional structure and conformational dynamics of the cis and trans isomers in solution. researchgate.net
Chiroptical Spectroscopy: Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful techniques for determining the absolute configuration of chiral molecules and studying their conformational equilibria in solution. pace.edu These methods would be invaluable for characterizing the different stereoisomers of this compound.
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model the transition states of reactions, predict reaction outcomes, and understand the factors that control stereoselectivity. nih.gov Computational studies can also provide insights into the relative stabilities of different conformers and help interpret spectroscopic data. libretexts.org
The table below outlines the application of these tools:
| Tool | Application | Expected Insights |
| 2D NMR (COSY, NOESY) | Elucidation of the relative stereochemistry (cis/trans). | Spatial proximity of protons, confirming stereochemical assignments. |
| Circular Dichroism (CD/VCD) | Determination of absolute configuration and conformational analysis. pace.edu | Assignment of (R/S) configuration at each stereocenter. |
| DFT Calculations | Modeling reaction mechanisms and conformational landscapes. nih.gov | Energetics of transition states, prediction of selectivity. |
| Mass Spectrometry | Characterization of reaction products and intermediates. | Confirmation of molecular weight and fragmentation patterns. researchgate.net |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Ethylcyclopentane-1-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound can be approached via alkylation of cyclopentanone derivatives followed by oxidation. For example, alkylation with ethyl iodide (C₂H₅I) under strong bases (e.g., NaH or KOtBu) introduces the ethyl group, while subsequent oxidation of the alcohol intermediate to the aldehyde may use mild oxidizing agents like pyridinium chlorochromate (PCC) to avoid over-oxidation to carboxylic acids . Key parameters include temperature control (0–25°C) to minimize side reactions and solvent choice (e.g., dichloromethane or THF) to stabilize intermediates. Yield optimization often requires iterative adjustments to stoichiometry and reaction time.
Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?
- Methodological Answer :
- ¹H NMR : The aldehyde proton appears as a singlet near δ 9.5–10.0 ppm. Ethyl group signals (CH₂ and CH₃) resonate at δ 1.2–1.5 (triplet) and δ 0.8–1.0 (quartet), respectively. Cyclopentane ring protons show complex splitting patterns in δ 1.5–2.5 ppm .
- IR : Strong absorption at ~1700–1720 cm⁻¹ confirms the aldehyde C=O stretch. Absence of broad O-H peaks (3200–3600 cm⁻¹) rules out alcohol impurities .
- MS : Molecular ion peaks at m/z 140 (C₈H₁₂O⁺) with fragmentation patterns indicating loss of the ethyl group (m/z 111) and aldehyde moiety (m/z 83) .
Q. What are the common side reactions during synthesis, and how can they be mitigated?
- Methodological Answer : Over-oxidation to 3-Ethylcyclopentane-1-carboxylic acid is a major side reaction, preventable by using PCC instead of stronger oxidants like KMnO₄ or CrO₃ . Competing alkylation at unintended positions can be minimized by steric control (e.g., bulky bases) or low-temperature conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the aldehyde from byproducts .
Advanced Research Questions
Q. How does the stereoelectronic environment of this compound influence its reactivity in nucleophilic additions?
- Methodological Answer : The cyclopentane ring imposes torsional strain, altering the aldehyde's electrophilicity. Computational studies (DFT) can model the electron-withdrawing effect of the ethyl group, which stabilizes the transition state during nucleophilic attack. Experimental validation involves comparing reaction rates with unsubstituted cyclopentane carbaldehydes using kinetic assays .
Q. What strategies enable enantioselective synthesis of this compound?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can induce enantioselectivity during the alkylation step. Monitoring enantiomeric excess (ee) via chiral HPLC or polarimetry is critical. For example, a reported method for similar aldehydes achieved >90% ee using (R)-BINOL-derived catalysts .
Q. How can contradictions in reported biological activity data for analogous aldehydes be resolved?
- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., conflicting IC₅₀ values) may arise from impurities or solvent effects. Rigorous purity validation (HPLC ≥98%) and standardized assay conditions (pH 7.4 buffer, 25°C) are essential. Meta-analysis of published data using platforms like PubChem can identify trends obscured by experimental variability .
Q. What computational tools predict the metabolic pathways of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with cytochrome P450 enzymes. Predictive software like ADMET Predictor™ estimates metabolites (e.g., oxidation to carboxylic acid or conjugation with glutathione) . Experimental validation via LC-MS/MS tracks metabolite formation in liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
